4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOEILKNBIXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)NN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949034-59-7 | |
| Record name | 2H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazole or furan derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C6H6N2O3
- CAS Number : 1782609-87-3
- InChI Key : VBEOEILKNBIXDR-UHFFFAOYSA-N
Medicinal Chemistry Applications
1. Receptor Modulation
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid has been identified as an agonist for the human GPR109a receptor (also known as hydroxycarboxylic acid receptor 2). The compound demonstrated an effective EC50 value of approximately 2700 nM in stimulating cAMP production, indicating its potential role in metabolic regulation and therapeutic applications related to metabolic disorders .
2. Enzyme Inhibition
The compound has shown promise in inhibiting specific enzyme activities. For instance, it was tested for its ability to inhibit [3H]-nicotinic acid binding to nicotinic acid receptors in rat spleen membranes. The inhibition constant (Ki) was found to be greater than nM, suggesting a significant interaction with these receptors .
Biochemical Applications
1. Antioxidant Activity
Research indicates that derivatives of furo[3,4-c]pyrazole compounds exhibit antioxidant properties. These properties are crucial for developing new therapeutic agents aimed at oxidative stress-related diseases. Studies involving structural modifications of the core furo-pyrazole structure have yielded compounds with enhanced antioxidant activity .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated the ability of this compound to reduce pro-inflammatory cytokine levels in activated macrophages, which could be beneficial for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
2,6-Dihydro-4H-furo[3,4-c]pyrazole-3-carboxylic acid (CAS 949034-59-7):
- Shares the same molecular formula (C₆H₆N₂O₃ ) but differs in the positioning of hydrogen atoms across the fused ring system. This structural isomer exhibits distinct reactivity in cycloaddition reactions due to altered ring strain and electronic distribution .
- Key Difference : Higher diastereoselectivity reported in multicomponent reactions compared to the 4,6-dihydro variant .
- 4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid (CAS 912635-73-5): Replaces the furan oxygen with a sulfur atom, resulting in a thieno[3,4-c]pyrazole core. Molecular Formula: C₆H₆N₂O₂S (higher molecular weight due to sulfur). Key Difference: Enhanced lipophilicity (logP ≈ 1.2 vs. 0.5 for the furo analog) and altered metabolic stability in preclinical studies .
Substituted Derivatives
6,6-Dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid :
Ethyl 5-(4-bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-pyrrolo[3,4-c]pyrazole-3-carboxylate :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (Water) |
|---|---|---|---|---|
| 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid | C₆H₆N₂O₃ | 154.12 | 0.5 | 12.5 mg/mL |
| 4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid | C₆H₆N₂O₂S | 170.19 | 1.2 | 5.8 mg/mL |
| 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid | C₆H₇N₃O₂ | 153.14 | -0.3 | 22.3 mg/mL |
Biological Activity
Overview
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a fused furan and pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or an activator , influencing biological pathways through binding to active or allosteric sites on target molecules. Notably, its ability to modulate enzyme activity plays a crucial role in its therapeutic potential .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study synthesized a series of pyrazole derivatives that demonstrated promising antibacterial activity against E. coli and S. aureus. Compounds with similar structures showed enhanced efficacy when specific functional groups were present .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored extensively:
- In Vivo Studies : In carrageenan-induced rat paw edema models, several derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. These results suggest that modifications in the pyrazole structure can significantly enhance anti-inflammatory activity .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy:
- Case Study : A recent investigation assessed the compound's efficacy against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated substantial cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Fused furan ring | Enhances enzyme binding | Critical for activity |
| Carboxylic acid group | Contributes to solubility | Improves bioavailability |
| Substituents on pyrazole | Modulates potency | Specific groups increase efficacy |
Research Applications
The unique structure of this compound makes it a valuable scaffold in drug design. Its applications extend beyond medicinal chemistry into materials science due to its electronic properties.
Q & A
Q. What are the standard synthetic routes for preparing 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid?
The compound can be synthesized via cyclization reactions or tandem processes. For example:
- Amide formation : A modified General Procedure F1 (amide coupling) is used, as described for structurally related pyrazole-carboxylic acids, achieving yields >90% under optimized conditions .
- Tandem reactions : Ethyl esters of pyrazole-carboxylic acid derivatives react with cyanoacetamides in THF with t-BuOK, forming fused heterocyclic systems (e.g., pyrazolo-triazolo-diazepines) .
- Hydrolysis : Basic hydrolysis of ester precursors (e.g., pyrazole-3,4-dicarboxylic acid derivatives) is effective, confirmed by NMR and FT-IR characterization .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : Carboxylic acid protons are typically observed at δ = 11.68 ppm (broad singlet), while carbonyl carbons appear at δ = 167–171 ppm. Methyl groups in the furopyrazole ring resonate at δ = 2.56 ppm .
- FT-IR : Carboxylic acid C=O stretches appear at 1710–1721 cm⁻¹, and O-H stretches at ~3350 cm⁻¹ .
- LCMS/HPLC : High purity (>94%) is validated using ESI-MS (m/z 311.1 for related analogs) and reverse-phase HPLC with UV detection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR data for furopyrazole-carboxylic acid derivatives?
Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃), tautomerism, or impurities. Strategies include:
- Solvent standardization : Use DMSO-d₆ for carboxylic acids to minimize proton exchange broadening .
- 2D NMR : HSQC and HMBC experiments differentiate overlapping signals in fused heterocycles .
- Control experiments : Compare synthetic intermediates (e.g., ester precursors) to confirm post-functionalization shifts .
Q. What strategies optimize cyclization efficiency during furopyrazole synthesis?
- Catalytic conditions : Use t-BuOK in THF for tandem cyclizations, achieving >90% yield for pyrazolo-triazolo-diazepines .
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps (e.g., azide-alkyne cycloadditions) .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during ring closure, as seen in pyrrolo[3,4-c]pyrazole derivatives .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Acidic conditions : Protonation of the carboxylic acid group may enhance solubility but risks decarboxylation above 60°C .
- Basic conditions : Deprotonation (pH > 8) can lead to ring-opening reactions in the furopyrazole moiety .
- Storage : Store at –20°C under inert gas to prevent hydrolysis of the fused furan ring .
Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- DFT calculations : Model the electrophilic susceptibility of the pyrazole C-4 position and nucleophilic reactivity of the carboxylic acid group .
- Molecular docking : Predict interactions with biological targets (e.g., cannabinoid receptors) based on spirocyclic analogs .
- pKa estimation : Software like MarvinSuite predicts carboxylic acid pKa ≈ 3.5, guiding pH-dependent reaction planning .
Q. How can researchers validate the purity of this compound using orthogonal analytical techniques?
- HPLC-MS : Combine reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ESI-MS to detect trace impurities (<0.5%) .
- Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C%: 54.21, H%: 4.32 for C₉H₈N₂O₃) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., spirocyclic analogs) .
Q. What challenges arise when evaluating the biological activity of furopyrazole-carboxylic acid derivatives?
- Solubility : Poor aqueous solubility requires formulation with DMSO or cyclodextrins for in vitro assays .
- Metabolic stability : The fused furan ring may undergo hepatic oxidation, necessitating metabolite profiling (e.g., CYP450 inhibition studies) .
- Target selectivity : Structural analogs show cross-reactivity with kinases; use competitive binding assays to assess specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
